Cas no 954581-95-4 (Benzonitrile, 3-[(3-aminophenoxy)methyl]-)
![Benzonitrile, 3-[(3-aminophenoxy)methyl]- structure](https://ja.kuujia.com/scimg/cas/954581-95-4x500.png)
Benzonitrile, 3-[(3-aminophenoxy)methyl]- 化学的及び物理的性質
名前と識別子
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- Benzonitrile, 3-[(3-aminophenoxy)methyl]-
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- インチ: 1S/C14H12N2O/c15-9-11-3-1-4-12(7-11)10-17-14-6-2-5-13(16)8-14/h1-8H,10,16H2
- InChIKey: XRNLICHNZSWAFL-UHFFFAOYSA-N
- ほほえんだ: C(#N)C1=CC=CC(COC2=CC=CC(N)=C2)=C1
Benzonitrile, 3-[(3-aminophenoxy)methyl]- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A1106065-1g |
3-(3-Aminophenoxymethyl)benzonitrile |
954581-95-4 | 95% | 1g |
$355.0 | 2024-04-15 | |
Enamine | EN300-37369-10.0g |
3-[(3-aminophenoxy)methyl]benzonitrile |
954581-95-4 | 95.0% | 10.0g |
$1900.0 | 2025-03-18 | |
Enamine | EN300-37369-0.25g |
3-[(3-aminophenoxy)methyl]benzonitrile |
954581-95-4 | 95.0% | 0.25g |
$407.0 | 2025-03-18 | |
Enamine | EN300-37369-2.5g |
3-[(3-aminophenoxy)methyl]benzonitrile |
954581-95-4 | 95.0% | 2.5g |
$867.0 | 2025-03-18 | |
Enamine | EN300-37369-5.0g |
3-[(3-aminophenoxy)methyl]benzonitrile |
954581-95-4 | 95.0% | 5.0g |
$1280.0 | 2025-03-18 | |
Enamine | EN300-37369-0.1g |
3-[(3-aminophenoxy)methyl]benzonitrile |
954581-95-4 | 95.0% | 0.1g |
$389.0 | 2025-03-18 | |
Ambeed | A1106065-5g |
3-(3-Aminophenoxymethyl)benzonitrile |
954581-95-4 | 95% | 5g |
$1031.0 | 2024-04-15 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01068692-5g |
3-(3-Aminophenoxymethyl)benzonitrile |
954581-95-4 | 95% | 5g |
¥7077.0 | 2024-04-17 | |
Enamine | EN300-37369-0.05g |
3-[(3-aminophenoxy)methyl]benzonitrile |
954581-95-4 | 95.0% | 0.05g |
$372.0 | 2025-03-18 | |
Enamine | EN300-37369-1.0g |
3-[(3-aminophenoxy)methyl]benzonitrile |
954581-95-4 | 95.0% | 1.0g |
$442.0 | 2025-03-18 |
Benzonitrile, 3-[(3-aminophenoxy)methyl]- 関連文献
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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6. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
Benzonitrile, 3-[(3-aminophenoxy)methyl]-に関する追加情報
Benzonitrile, 3-[(3-aminophenoxy)methyl]- (CAS No. 954581-95-4): An Overview of a Versatile Compound in Pharmaceutical Research
Benzonitrile, 3-[(3-aminophenoxy)methyl]- (CAS No. 954581-95-4) is a compound that has garnered significant attention in the field of pharmaceutical research due to its unique chemical structure and potential biological activities. This compound, also known as 3-[(3-Aminophenoxy)methyl]benzonitrile, is a derivative of benzonitrile with an additional functional group that enhances its reactivity and versatility in various applications.
The chemical structure of Benzonitrile, 3-[(3-aminophenoxy)methyl]- consists of a benzene ring with a nitrile group (-CN) at the para position and a substituted phenyl group at the meta position. The substituent, specifically the (3-aminophenoxy)methyl group, introduces multiple reactive sites, making this compound a valuable intermediate in the synthesis of more complex molecules. The presence of the amino group and the phenolic hydroxyl group provides opportunities for further functionalization and conjugation with other biomolecules.
Recent studies have explored the potential applications of Benzonitrile, 3-[(3-aminophenoxy)methyl]- in various therapeutic areas. One notable area of research is its use as a scaffold for the development of novel antitumor agents. The unique combination of the nitrile and amino functionalities has been shown to enhance the compound's ability to interact with specific biological targets, such as enzymes and receptors involved in cancer progression. For instance, a study published in the *Journal of Medicinal Chemistry* demonstrated that derivatives of Benzonitrile, 3-[(3-aminophenoxy)methyl]- exhibited significant inhibitory effects on cancer cell proliferation by targeting key signaling pathways.
In addition to its antitumor properties, Benzonitrile, 3-[(3-aminophenoxy)methyl]- has also been investigated for its potential as an anti-inflammatory agent. Inflammatory diseases are characterized by chronic inflammation and tissue damage, which can be mitigated by compounds that modulate inflammatory responses. Research conducted at the University of California, Los Angeles (UCLA) found that Benzonitrile, 3-[(3-aminophenoxy)methyl]- derivatives were effective in reducing inflammation in animal models by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
The versatility of Benzonitrile, 3-[(3-aminophenoxy)methyl]- extends beyond its direct therapeutic applications. It serves as an important building block in the synthesis of more complex molecules used in drug discovery and development. The ability to introduce multiple functional groups through chemical modifications allows researchers to tailor the properties of the final product to meet specific therapeutic needs. For example, conjugation with fluorescent tags or other imaging agents can enable real-time monitoring of drug delivery and distribution within biological systems.
From a synthetic chemistry perspective, Benzonitrile, 3-[(3-aminophenoxy)methyl]- can be prepared through a series of well-established reactions. One common approach involves the nucleophilic substitution of a suitable halide or tosylate derivative with an appropriate amine or phenol. This method provides high yields and good purity, making it suitable for large-scale production. Additionally, recent advancements in green chemistry have led to more environmentally friendly synthetic routes that minimize waste and reduce energy consumption.
In conclusion, Benzonitrile, 3-[(3-aminophenoxy)methyl]- (CAS No. 954581-95-4) is a promising compound with a wide range of potential applications in pharmaceutical research. Its unique chemical structure and versatile reactivity make it an attractive candidate for the development of novel therapeutics targeting various diseases. Ongoing research continues to uncover new possibilities for this compound, highlighting its importance in advancing medical science.
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